N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide
Description
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene backbone with methoxy and 5-methylthiophen-2-yl substituents. Sulfonamides are widely studied for their diverse pharmacological properties, including antimicrobial, antitumor, and enzyme inhibitory activities. For instance, sulfonamide syntheses often employ coupling reactions with sulfonyl chlorides and amines under basic conditions , and microwave-assisted methods have been utilized for analogous thiophene-based sulfonamides .
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S3/c1-9-5-6-11(18-9)10(16-2)8-13-19(14,15)12-4-3-7-17-12/h3-7,10,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJMWSSAVJIYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide involves three primary stages:
- Preparation of the amine intermediate: 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine.
- Synthesis of thiophene-2-sulfonyl chloride.
- Coupling the amine with the sulfonyl chloride to form the target sulfonamide.
Synthesis of 2-Methoxy-2-(5-methylthiophen-2-yl)ethylamine
Step 1: Alkylation of 5-Methylthiophen-2-ylmagnesium Bromide
The ethyl backbone is constructed via a Grignard reaction. 5-Methylthiophene-2-carbaldehyde is treated with methylmagnesium bromide to form 2-(5-methylthiophen-2-yl)ethanol. This intermediate is subsequently brominated using phosphorus tribromide (PBr₃) to yield 2-bromo-1-(5-methylthiophen-2-yl)ethanol.
Reaction Conditions:
- Solvent: Dry tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Yield: ~78% (crude)
| Reagent | Quantity (mmol) | Role |
|---|---|---|
| 5-Methylthiophene-2-carbaldehyde | 50 | Starting material |
| Methylmagnesium bromide | 55 | Grignard reagent |
| PBr₃ | 60 | Brominating agent |
Step 2: Methoxy Group Introduction
The brominated alcohol undergoes nucleophilic substitution with sodium methoxide (NaOMe) to install the methoxy group. This step requires anhydrous conditions to avoid hydrolysis.
Optimization Data:
- Base: NaOMe (2.5 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 60°C, 12 hours
- Yield: 85%
Step 3: Amination via Gabriel Synthesis
The bromide intermediate is converted to the amine using the Gabriel method. Phthalimide potassium salt reacts with 2-methoxy-2-(5-methylthiophen-2-yl)ethyl bromide, followed by hydrazine cleavage to release the primary amine.
Key Parameters:
- Hydrazine hydrate: 3 equiv
- Solvent: Ethanol
- Temperature: Reflux, 6 hours
- Yield: 68%
Synthesis of Thiophene-2-sulfonyl Chloride
Thiophene-2-sulfonyl chloride is prepared via chlorosulfonation of thiophene. Chlorosulfonic acid (ClSO₃H) and phosphorus pentachloride (PCl₅) are used to introduce the sulfonyl chloride group.
Procedure:
- Thiophene (10 mmol) is dissolved in dry dichloromethane (DCM).
- ClSO₃H (22 mmol) is added dropwise at 0°C.
- PCl₅ (1.1 equiv) is introduced, and the mixture is stirred for 5 hours.
- The product is isolated by extraction with DCM and concentrated under reduced pressure.
Yield: 77%
Purity: >95% (HPLC)
Sulfonamide Coupling Reaction
The final step involves reacting 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine with thiophene-2-sulfonyl chloride in the presence of a base.
Standard Protocol:
- Amine (1 equiv) and sulfonyl chloride (1.2 equiv) are combined in pyridine.
- The reaction is stirred at room temperature for 6 hours.
- The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Optimization Insights:
- Base Comparison: Pyridine (92% yield) outperforms triethylamine (78% yield) due to superior acid scavenging.
- Solvent Screening: Dichloromethane (DCM) and THF provide similar yields, but DCM reduces reaction time by 30%.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pyridine/DCM | 92 | 98 |
| Triethylamine/THF | 78 | 95 |
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and environmental sustainability. Continuous flow reactors replace batch processes to enhance reproducibility and reduce waste.
Green Chemistry Innovations
- Solvent Recycling: DCM is recovered via distillation (90% efficiency).
- Catalyst Reuse: Immobilized base catalysts (e.g., polymer-supported pyridine) reduce reagent consumption.
Process Analytics
- In-line FTIR: Monitors sulfonamide formation in real-time.
- High-Throughput Screening (HTS): Identifies optimal molar ratios (amine:sulfonyl chloride = 1:1.1).
Challenges and Solutions
Byproduct Formation
- Issue: Oxidation of the thiophene ring during sulfonation.
- Mitigation: Conduct reactions under nitrogen atmosphere with antioxidant additives (e.g., BHT).
Purification Difficulties
- Issue: Co-elution of unreacted amine and product.
- Solution: Gradient elution chromatography (hexane to ethyl acetate).
Chemical Reactions Analysis
Types of Reactions
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiophene derivatives to sulfoxides or sulfones.
Reduction: Reduction of sulfonamide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
The biological activity of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide can be categorized into several key areas:
Antitumor Activity
Research indicates that compounds containing thiophene sulfonamide cores exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values below 10 μM against tumor cells, indicating strong potential as apoptosis inducers. Studies have shown that these compounds can trigger programmed cell death in cancer cells through various mechanisms, including the activation of apoptotic pathways.
Inhibition of Carbonic Anhydrases
This compound acts as an inhibitor of carbonic anhydrases (CAs), particularly human carbonic anhydrase II (hCA II). This inhibition is significant for therapeutic applications in conditions such as glaucoma by reducing intraocular pressure (IOP). Experimental studies have demonstrated that compounds inhibiting hCA II effectively lower IOP when administered topically in animal models.
Antimicrobial Properties
Recent studies have highlighted the compound's potential antimicrobial activity against various bacterial strains, including multidrug-resistant pathogens. The sulfonamide moiety enhances the compound's ability to interact with bacterial enzymes, potentially leading to the development of new antimicrobial agents capable of overcoming antibiotic resistance.
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in different biological contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated IC50 values < 10 μM against cancer cell lines |
| Study B | Carbonic Anhydrase Inhibition | Effective reduction of IOP in animal models |
| Study C | Antimicrobial Activity | Significant inhibition of growth in multidrug-resistant bacteria |
Mechanism of Action
The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Analysis :
- Ethynyl-substituted analogs (e.g., 5a–5i) show yields ranging from 27% to 74%, influenced by electronic and steric effects of substituents .
- Reaction Conditions : Microwave-assisted synthesis (e.g., 60°C in THF ) is common for thiophene sulfonamides, while Pd-mediated couplings (e.g., for indole-fused sulfonamides ) may apply to the target compound’s synthesis.
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Sulfonamides
Analysis :
- The target compound’s higher molecular weight (309.43 g/mol) compared to simpler analogs may reduce aqueous solubility, as seen in tetrahydrofuran-methyl derivatives (285.42 g/mol) .
Biological Activity
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a thiophene ring, which is known for its diverse reactivity and biological properties. The presence of methoxy and methyl substituents enhances its interactions with biological targets, suggesting potential therapeutic applications. The molecular formula and structural details contribute to its unique pharmacological profile.
The mechanism of action for this compound likely involves:
- Interaction with Enzymes : The compound may interact with specific enzymes or receptors, modulating their activity. Initial studies indicate that it might act as an inhibitor for certain metalloenzymes, similar to other thiophene derivatives.
- Binding Affinity : The methoxy and methyl groups can enhance the binding affinity to biological targets, potentially leading to therapeutic effects in conditions like inflammation or metabolic disorders.
Biological Activity
Research has indicated various biological activities associated with thiophene derivatives, including:
- Antimicrobial Properties : Some studies have shown that related sulfonamide compounds exhibit antibacterial activity by inhibiting bacterial folic acid synthesis .
- Antitumor Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Enzyme Inhibition Studies : A study on sulfonamides related to thiophene demonstrated varying inhibition constants against human carbonic anhydrases (hCA I and II), indicating that structural modifications can significantly affect enzyme binding . This suggests that this compound may also display similar inhibitory characteristics.
- Antitumor Activity : Research involving the structural analogs of this compound revealed significant antitumor activity against different cell lines, supporting the hypothesis that modifications in the thiophene structure can enhance cytotoxicity .
- Molecular Docking Studies : Preliminary docking studies indicate favorable interactions between the compound and target enzymes, further validating its potential as a lead compound for drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide, and how are intermediates characterized?
- Methodological Answer : A common approach involves coupling thiophene-2-sulfonamide derivatives with functionalized ethers via palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling (using Pd(PPh₃)₂Cl₂, CuI, and Et₃N) can introduce alkynyl groups, followed by nucleophilic substitution to install the methoxy group . Intermediates are typically characterized using - and -NMR to confirm regioselectivity, with LC-MS for purity assessment. Crystallographic validation (e.g., SHELX refinement ) may resolve ambiguities in stereochemistry.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used, with data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are standard for small-molecule crystallography due to their robustness in handling twinned data and high-resolution structures . For ambiguous electron density regions (e.g., disordered methoxy groups), iterative refinement with restraints on bond lengths/angles is advised.
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., fluorescence-based kinetic studies for sulfonamide-targeted enzymes like carbonic anhydrase) and cytotoxicity profiling in cancer cell lines (e.g., U87MG glioma cells via MTT assays). Dose-response curves (IC₅₀ values) and selectivity indices against healthy cell lines (e.g., HEK293) are critical .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and regioselectivity of this compound?
- Methodological Answer : Microwave irradiation (e.g., 60°C, 300 W, 10 min) accelerates Pd-mediated cross-coupling steps by enhancing reaction kinetics and reducing side products. For example, demonstrates a 10-minute reaction time for ethynylbenzene coupling, achieving >85% yield. Optimization requires empirical adjustment of power, solvent (e.g., THF vs. DMF), and catalyst loading (e.g., 5 mol% Pd) to balance speed and decomposition risks .
Q. How do structural modifications (e.g., substituent variations on the thiophene ring) affect its biological activity?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to target proteins like Mcl-1. For instance, shows that 3-phenyl substitutions enhance hydrophobic interactions in the BH3-binding groove. Experimental validation via alanine scanning mutagenesis of the target protein confirms critical residue interactions .
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or multiple conformers?
- Methodological Answer : Use SQUEEZE (in PLATON) to model disordered solvent regions, followed by Hirshfeld surface analysis to validate intermolecular contacts. For conformational disorder (e.g., methoxy group rotation), refine occupancy factors and apply similarity restraints. SHELXL’s TWIN/BASF commands are essential for twinned crystals .
Q. How can stability studies (e.g., thermal decomposition) inform safe handling and storage protocols?
- Methodological Answer : Differential scanning calorimetry (DSC) identifies decomposition thresholds (e.g., onset at 140°C with 400 J/g energy release). For lab storage, evidence from structurally similar sulfonamides ( ) suggests desiccated, argon-filled vials at -20°C to prevent hydrolysis of the sulfonamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
